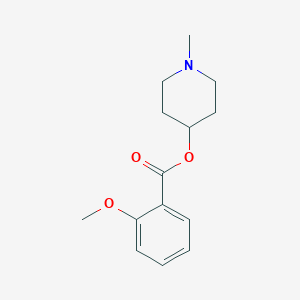
1-Methyl-4-piperidinyl 2-methoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-piperidinyl 2-methoxybenzoate, also known as PMMB, is a chemical compound that has been extensively studied for its potential use in scientific research. PMMB is a synthetic compound that belongs to the family of benzamide derivatives and has been shown to have a wide range of biological and pharmacological activities.
Mécanisme D'action
The exact mechanism of action of 1-Methyl-4-piperidinyl 2-methoxybenzoate is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. This compound has been shown to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate, leading to its anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been shown to increase the levels of the neurotransmitter GABA in the brain, leading to its anticonvulsant and anxiolytic effects. This compound has also been shown to reduce the levels of the neurotransmitter glutamate, which is involved in pain perception, leading to its analgesic effects.
Avantages Et Limitations Des Expériences En Laboratoire
1-Methyl-4-piperidinyl 2-methoxybenzoate has several advantages as a research tool. It is a synthetic compound that can be easily synthesized in the lab, allowing for the production of large quantities for research purposes. This compound has also been shown to have a wide range of biological and pharmacological activities, making it a versatile tool for studying various physiological and pathological processes.
One limitation of this compound is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results. This compound also has a relatively short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for research on 1-Methyl-4-piperidinyl 2-methoxybenzoate. One area of research is the development of more potent and selective analogs of this compound for use as neuroprotective agents and treatments for neurodegenerative diseases. Another area of research is the investigation of the long-term effects of this compound on the central nervous system and its potential as a treatment for chronic pain. Finally, the development of new methods for synthesizing this compound and its analogs could lead to the production of more potent and selective compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of 1-Methyl-4-piperidinyl 2-methoxybenzoate involves the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1-methyl-4-piperidinol in the presence of a base such as triethylamine to form this compound. The overall synthesis of this compound is shown in Figure 1.
Applications De Recherche Scientifique
1-Methyl-4-piperidinyl 2-methoxybenzoate has been studied extensively for its potential use in scientific research. It has been shown to have a wide range of biological and pharmacological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. This compound has also been shown to have potential as a neuroprotective agent and as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
Formule moléculaire |
C14H19NO3 |
|---|---|
Poids moléculaire |
249.3 g/mol |
Nom IUPAC |
(1-methylpiperidin-4-yl) 2-methoxybenzoate |
InChI |
InChI=1S/C14H19NO3/c1-15-9-7-11(8-10-15)18-14(16)12-5-3-4-6-13(12)17-2/h3-6,11H,7-10H2,1-2H3 |
Clé InChI |
CQDYAFQUDQUTHZ-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
SMILES canonique |
CN1CCC(CC1)OC(=O)C2=CC=CC=C2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294796.png)
![3-(2-Chlorophenyl)-6-[(2-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294801.png)
![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![N-[2-(diethylamino)ethyl]-2-(2-methyl-1H-benzimidazol-1-yl)acetamide](/img/structure/B294811.png)

![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![6-[2-(4-Methoxyphenyl)vinyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294817.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(4-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294820.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
